N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a pyrrole core substituted with methyl, phenylsulfonyl, and propenyl groups, linked to a 1,3-benzodioxole-5-carboxamide moiety.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-4-12-25-16(3)15(2)21(31(27,28)18-8-6-5-7-9-18)22(25)24-23(26)17-10-11-19-20(13-17)30-14-29-19/h4-11,13H,1,12,14H2,2-3H3,(H,24,26) |
InChI Key |
FRYIWOAEXUZBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Synthesis and Functionalization
The core pyrrole ring serves as the foundational structure for subsequent modifications. A common approach involves the cyclization of appropriately substituted precursors. For example, 5,5-dimethyl-3-methylenepyrrolidin-2-one can be synthesized via a base-mediated reaction between 2,2,6,6-tetramethylpiperidin-4-one and chloroform under anhydrous conditions. This intermediate undergoes hydrogenation using ruthenium or rhodium catalysts to yield enantiomerically pure pyrrolidinones, which are critical for stereochemical control .
Reaction Conditions for Pyrrolidinone Synthesis
| Parameter | Value/Description |
|---|---|
| Base | Sodium hydroxide (20–50 wt% aqueous solution) |
| Solvent | Dichloromethane or heptane |
| Temperature | 0–25°C |
| Catalyst (Hydrogenation) | Ru or Rh with H₂ gas (1–10 atm) |
| Yield | 70–85% (isolated) |
The methyl groups at positions 4 and 5 of the pyrrole are introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a strong base such as potassium tert-butoxide.
Introduction of the phenylsulfonyl group at the pyrrole 3-position is achieved through electrophilic aromatic substitution or nucleophilic displacement. A preferred method involves reacting the pyrrole intermediate with phenylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under inert atmosphere:
Optimized Sulfonylation Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 6–12 hours |
| Yield | 80–90% |
This step requires careful control of stoichiometry to avoid over-sulfonylation .
Allylation at the Pyrrole 1-Position
The prop-2-en-1-yl (allyl) group is introduced via nucleophilic alkylation. A Mitsunobu reaction using allyl alcohol and triphenylphosphine/diethyl azodicarboxylate (DEAD) is effective for this transformation:
Allylation Reaction Profile
| Parameter | Value/Description |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Reagents | PPh₃ (1.5 equiv), DEAD (1.5 equiv) |
| Temperature | 0°C → reflux |
| Yield | 75–85% |
Alternative methods include palladium-catalyzed allylic substitutions, though these are less commonly reported for this substrate .
Synthesis of 1,3-Benzodioxole-5-carboxamide
The benzodioxole moiety is prepared separately through cyclization of catechol derivatives. For example, reacting 3,4-dihydroxybenzoic acid with dichloromethane in the presence of K₂CO₃ yields 1,3-benzodioxole-5-carboxylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with ammonia or an amine to form the carboxamide :
Carboxamide Formation Data
| Step | Conditions | Yield |
|---|---|---|
| Acid Chloride | SOCl₂, reflux, 4 hours | 95% |
| Amidation | NH₃ (g), Et₃N, THF, 0°C → rt | 88% |
Final Coupling Reaction
The benzodioxole carboxamide is coupled to the functionalized pyrrole via a nucleophilic acyl substitution. Using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensures high efficiency:
Coupling Reaction Optimization
| Parameter | Value/Description |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF or DCM |
| Temperature | Room temperature |
| Yield | 65–75% |
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR, HPLC, and mass spectrometry. Key spectral data include:
-
¹H NMR (CDCl₃) : δ 7.8–7.6 (m, 5H, PhSO₂), 6.9–6.7 (m, 3H, benzodioxole), 5.8–5.6 (m, 2H, allyl), 2.4 (s, 6H, CH₃).
-
MS (ESI+) : m/z 425.2 [M+H]⁺.
Chemical Reactions Analysis
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzodioxole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research has demonstrated that derivatives of this compound show promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 3.79 |
| Example B | SF-268 | 12.50 |
| Example C | NCI-H460 | 42.30 |
Organic Synthesis
This compound can serve as an important intermediate in organic synthesis due to its unique structural features. It can be utilized in:
- Dye Synthesis : The compound's conjugated system makes it suitable for the development of dyes.
| Application | Description |
|---|---|
| Dye Synthesis | Utilization in creating various organic dyes due to its chromophoric properties. |
| Organic Electronics | Possible applications in organic light-emitting diodes (OLEDs) due to its electronic properties. |
Case Studies and Research Findings
Several studies have explored the applications of related compounds in drug design and discovery:
- Anti-inflammatory Agents : Compounds with similar structures have been investigated for their anti-inflammatory properties, showing potential for treating conditions like arthritis .
- Kinase Inhibition : Research has highlighted the ability of certain derivatives to inhibit kinases involved in cancer progression, paving the way for targeted therapies .
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The propenyl group in the target compound may enhance reactivity compared to the propyl analog (), as allylic systems are prone to electrophilic additions or metabolic oxidation.
Functional Group Impact on Physicochemical Properties
- Sulfonyl vs.
- Benzodioxole vs.
Research Findings and Implications
- Reactivity : The allyl (propenyl) group in the target compound could enable further functionalization (e.g., epoxidation) for derivatization, a strategy less feasible in saturated propyl analogs ().
- Biological Potential: Pyrazole carboximidamides () show antimicrobial activity, suggesting that the target compound’s sulfonyl and benzodioxole groups might similarly target microbial enzymes.
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, and biological effects as reported in various studies.
Structural Characteristics
The compound features a pyrrole ring , a phenylsulfonyl group , and a benzodioxole moiety , contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 390.5 g/mol. These structural components suggest potential interactions with various biological targets.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.5 g/mol |
| Functional Groups | Pyrrole, Phenylsulfonyl, Benzodioxole |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : Achieved through methods such as the Paal-Knorr synthesis.
- Sulfonylation : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
- Alkylation : The prop-2-en-1-yl group is introduced via alkylation reactions.
These synthetic routes are crucial for optimizing yield and ensuring product consistency.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines:
- MCF7 (Breast Cancer) : Demonstrated cytotoxic effects with an IC50 value of 12.50 µM.
- A549 (Lung Cancer) : Showed promising growth inhibition with an IC50 value of 26 µM.
Table 2: Cytotoxicity Data
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that it can activate caspases and alter the expression of key regulatory proteins involved in apoptosis.
Study 1: Evaluation of Antitumor Activity
In a recent case study published in MDPI, researchers evaluated the compound's efficacy against different cancer cell lines. The study highlighted its ability to induce significant apoptosis in treated cells compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of related compounds, demonstrating that modifications to the phenylsulfonyl group could enhance biological activity. This research underscores the importance of structural optimization in drug design .
Q & A
Q. What are the optimal synthetic pathways for synthesizing N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Pyrrole core formation : Alkylation of the pyrrole nitrogen using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Sulfonylation : Introduction of the phenylsulfonyl group via reaction with benzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Coupling with benzodioxole carboxamide : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .
Critical parameters include temperature control (±2°C), reaction time (monitored via TLC), and solvent selection (e.g., dichloromethane for sulfonylation). Yield optimization requires iterative adjustment of stoichiometry and catalyst loading .
Q. How can researchers ensure purity during purification, and what analytical techniques validate structural integrity?
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate 8:2 to 1:1) to separate byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) is effective .
- Validation :
Advanced Research Questions
Q. How do structural analogs of this compound compare in biological activity, and what SAR trends emerge?
Analog studies reveal key structure-activity relationship (SAR) insights:
| Analog | Modification | Activity Trend | Reference |
|---|---|---|---|
| N-{3-[4-chlorophenyl]sulfonyl}-4,5-dimethylpyrrole | Chlorine substitution | ↑ Hydrophobicity → Enhanced membrane permeability | |
| N-{3-[4-nitrophenyl]sulfonyl}-4,5-dimethylpyrrole | Nitro group addition | ↑ Electron-withdrawing effects → Altered binding affinity |
Bioactivity assays (e.g., enzyme inhibition, cell viability) should be performed under standardized conditions (pH 7.4, 37°C) with triplicate replicates to validate trends .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina with optimized force fields (e.g., AMBER) to model interactions with target proteins (e.g., kinases). Key residues for hydrogen bonding (e.g., benzodioxole O atoms with Arg/Lys) and π-π stacking (pyrrole-phenyl with aromatic side chains) should be prioritized .
- ADME prediction : SwissADME or ADMETlab2.0 to estimate solubility (LogS), bioavailability (Lipinski’s rule compliance), and metabolic stability (CYP450 interactions) .
Q. How can conflicting data on compound solubility or stability be resolved?
- Contradiction analysis : Compare solubility reports (e.g., DMSO vs. aqueous buffer) using standardized protocols (shake-flask method, 24-h equilibration). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Mitigation : Co-solvent systems (e.g., PEG-400/water) or lyophilization improve aqueous stability .
Q. What mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?
- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying substrate concentrations to determine rate constants (kcat/KM) .
- Isotope labeling : Use ¹⁸O-labeled water in hydrolysis assays to track oxygen incorporation into degradation products .
- DFT calculations : Gaussian 16 at B3LYP/6-31G* level to model transition states and activation energies for sulfonylation or amide bond cleavage .
Methodological Guidance
Q. How to design experiments for evaluating in vitro vs. in vivo efficacy discrepancies?
- In vitro : Use primary cell lines (e.g., HepG2 for liver metabolism) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., doxorubicin) .
- In vivo : Murine models (e.g., xenograft tumors) with pharmacokinetic sampling (plasma/tissue concentrations via LC-MS/MS). Account for species-specific metabolic differences (e.g., murine CYP3A4 vs. human) .
Q. What crystallization techniques resolve complex polymorphic forms?
- Vapor diffusion : Slow evaporation of acetonitrile/chloroform mixtures at 4°C to obtain single crystals .
- X-ray diffraction : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks to differentiate polymorphs .
Tables of Key Data
Q. Table 1. Structural analogs and properties
| Compound Name | Molecular Weight (g/mol) | Key Modification | Reference |
|---|---|---|---|
| N-{3-[4-chlorophenyl]sulfonyl}-4,5-dimethylpyrrole | 404.5 | Chlorine substitution | |
| N-{3-[4-nitrophenyl]sulfonyl}-4,5-dimethylpyrrole | 420.5 | Nitro group addition |
Q. Table 2. Computational parameters for docking studies
| Software | Force Field | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| AutoDock Vina | AMBER | -9.2 | H-bond: Benzodioxole O⋯Arg203; π-π: Pyrrole⋯Phe271 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
